molecular formula C8H8FNO4S B3236641 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid CAS No. 137315-01-6

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Cat. No.: B3236641
CAS No.: 137315-01-6
M. Wt: 233.22 g/mol
InChI Key: DCNPDTTWNSWIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid is an organic compound with the molecular formula C8H8FNO4S This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an amino group attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Sulfonation: Addition of the methylsulfonyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom and the methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid include:

    2-Fluoro-5-aminobenzoic acid: Lacks the methylsulfonyl group, leading to different reactivity and applications.

    5-[(Methylsulfonyl)amino]-benzoic acid:

    2-Fluoro-4-[(methylsulfonyl)amino]-benzoic acid: Positional isomer with different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the fluorine atom and the methylsulfonyl group, which confer specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-fluoro-5-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNPDTTWNSWIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc(NS(C)(=O)=O)ccc1F
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Synthesis routes and methods II

Procedure details

Methyl 2-fluoro-5-methanesulfonylaminobenzoate (72 g) and 49 g of potassium hydroxide were dissolved in 400 ml of a 1:1 mixture of water and methanol and the solution was heated to reflux for 2 hours. Methanol was evaporated and the residue was acidified with hydrochloric acid. The crystals separated out therefrom were filtered followed by washing with water and drying to give 63 g of 2-fluoro-5-methanesulfonylaminobenzoic acid, m.p. 203°-205 ° C.
Name
Methyl 2-fluoro-5-methanesulfonylaminobenzoate
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72 g
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49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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